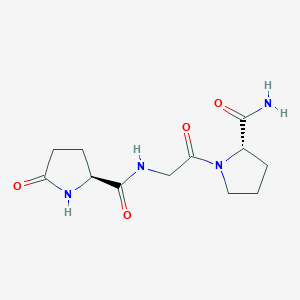

5-Oxo-L-prolylglycyl-L-prolinamide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

42294-01-9 |

|---|---|

Molecular Formula |

C12H18N4O4 |

Molecular Weight |

282.30 g/mol |

IUPAC Name |

(2S)-N-[2-[(2S)-2-carbamoylpyrrolidin-1-yl]-2-oxoethyl]-5-oxopyrrolidine-2-carboxamide |

InChI |

InChI=1S/C12H18N4O4/c13-11(19)8-2-1-5-16(8)10(18)6-14-12(20)7-3-4-9(17)15-7/h7-8H,1-6H2,(H2,13,19)(H,14,20)(H,15,17)/t7-,8-/m0/s1 |

InChI Key |

XKFFWWWMHGXEPW-YUMQZZPRSA-N |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CNC(=O)[C@@H]2CCC(=O)N2)C(=O)N |

Canonical SMILES |

C1CC(N(C1)C(=O)CNC(=O)C2CCC(=O)N2)C(=O)N |

Origin of Product |

United States |

Enzymatic Metabolism and Degradation Pathways of 5 Oxo L Prolylglycyl L Prolinamide

Proteolytic Stability: Insights from Pyroglutamyl Peptide Research

The presence of the N-terminal pyroglutamyl residue confers significant stability to peptides against degradation by many common proteases. isnff-jfb.comcore.ac.uk This characteristic is a key factor in the metabolic profile of 5-Oxo-L-prolylglycyl-L-prolinamide.

Resistance to Endopeptidases

Peptides containing an N-terminal pyroglutamyl (pGlu) residue are known to be resistant to degradation by conventional aminopeptidases. ebi.ac.uk This resistance is attributed to the cyclic nature of the pGlu residue, which lacks a free N-terminal amino group, a primary recognition site for these enzymes. Research on various pyroglutamyl peptides has consistently demonstrated their stability against endopeptidases. isnff-jfb.com

Resistance to Exopeptidases

Short-chain pyroglutamyl peptides have been shown to be resistant to digestion by exopeptidases. isnff-jfb.com For instance, in vitro studies using carboxypeptidase A, a key exopeptidase in pancreatic juice, and leucine (B10760876) aminopeptidase (B13392206), a widely distributed intracellular enzyme, have shown the stability of pyroglutamyl peptides. isnff-jfb.com Further investigations have revealed that pyroglutamyl peptides can be stable in rat ileal extract and blood plasma, indicating their ability to resist peptidases in these environments. isnff-jfb.com

Catabolism of the 5-Oxo-L-prolyl Moiety by 5-Oxoprolinase (L-Pyroglutamate Hydrolase)

While the pyroglutamyl residue confers resistance to many peptidases, it is a substrate for a specific enzyme, 5-oxoprolinase (also known as L-pyroglutamate hydrolase). This enzyme plays a crucial role in the degradation of the 5-oxo-L-prolyl moiety.

Enzymatic Mechanism and Cofactor Requirements of 5-Oxoprolinase

5-Oxo-L-prolinase catalyzes the hydrolysis of 5-oxo-L-proline to L-glutamate. wikipedia.orgnih.gov This reaction is energetically unfavorable and is driven by the concomitant hydrolysis of ATP to ADP and inorganic phosphate (B84403). wikipedia.orgnih.gov The enzyme utilizes the energy from ATP hydrolysis to facilitate the cleavage of the internal amide bond of the pyroglutamate (B8496135) ring. nih.gov

The proposed mechanism involves the phosphorylation of 5-oxo-L-proline on the amide carbonyl oxygen by ATP, forming an intermediate that is subsequently hydrolyzed to yield γ-glutamyl phosphate. nih.gov This intermediate is then hydrolyzed to L-glutamate and inorganic phosphate. nih.gov

The activity of 5-oxoprolinase is dependent on specific cofactors. It requires a divalent cation, with manganese (Mn²⁺) or magnesium (Mg²⁺) being effective, and a combination of both appearing to be the most effective. nih.govnih.govnih.gov Additionally, there is an absolute requirement for a monovalent cation, which is best satisfied by potassium (K⁺) or ammonium (B1175870) (NH₄⁺). nih.govnih.govnih.gov

Substrate Specificity and Catalytic Properties of 5-Oxoprolinase

5-oxoprolinase exhibits a high degree of substrate specificity. The enzyme from various sources, including rat kidney and wheat germ, has been shown to act specifically on L-pyroglutamate (5-oxo-L-proline). nih.govnih.gov For example, the enzyme from Alcaligenes faecalis can act on L-pyroglutamate and L-glutamate but is inert towards D-pyroglutamate, L-proline, and other amino acids and dipeptides. nih.gov

The kinetic parameters of 5-oxoprolinase have been determined for different organisms. For the wheat germ enzyme, the Kₘ for ATP is 0.4 mM and for 5-oxo-L-proline is 14 µM. nih.gov In Escherichia coli, the apparent Kₘ for 5-oxoproline was estimated to be 32 ± 3 μM. nih.gov

| Enzyme Source | Kₘ for 5-Oxo-L-proline | Kₘ for ATP |

| Wheat Germ nih.gov | 14 µM | 0.4 mM |

| Escherichia coli nih.gov | 32 ± 3 μM | Not specified |

Interaction with Proline-Specific Peptidases

Following the potential removal of the N-terminal pyroglutamyl residue, the resulting peptide, glycyl-L-prolinamide, would be susceptible to degradation by proline-specific peptidases. These enzymes specifically cleave peptide bonds involving proline residues. nih.gov

Proline-specific peptidases (PSPs) are a unique group of enzymes crucial for the maturation and degradation of peptide hormones and neuropeptides. nih.gov Enzymes such as prolyl oligopeptidase and dipeptidyl peptidase IV are examples of peptidases that could potentially hydrolyze the glycyl-proline bond in the remaining peptide fragment. nih.govnih.govnih.gov The degradation of thyrotropin-releasing hormone (TRH, pGlu-His-Pro-NH₂), a well-studied pyroglutamyl-containing peptide, involves both a pyroglutamyl peptidase and a post-proline cleaving enzyme. nih.gov

Prolyl Oligopeptidase (PREP) Interactions

Prolyl Oligopeptidase (PREP), also known as prolyl endopeptidase, is a serine protease that cleaves small peptides (fewer than 30 amino acids) on the C-terminal side of an internal proline residue. nih.govmostwiedzy.plnih.gov Its substrate specificity is primarily for the -Pro-Xaa- bond, where Xaa can be any amino acid except proline. nih.gov

Given this specificity, PREP is not expected to be a primary enzyme in the metabolism of this compound (pGlu-Gly-Pro-NH2), as this compound lacks the requisite internal Pro-Xaa sequence. While some in vitro studies have suggested that PREP can cleave neuropeptides like TRH (pGlu-His-Pro-NH2), the physiological relevance and mechanism remain debated, with some research indicating that PREP's role may involve non-catalytic protein-protein interactions rather than direct peptide hydrolysis in these cases. frontiersin.orgresearchgate.net Therefore, a direct role for PREP in the degradation of pGlu-Gly-Pro-NH2 is considered unlikely.

Prolyl Carboxypeptidase (PRCP) Interactions

Prolyl Carboxypeptidase (PRCP), or angiotensinase C, is a serine protease that removes the C-terminal amino acid from a peptide only when the penultimate residue is proline (a -Pro-Xaa-COOH sequence). wikipedia.orgnih.gov It is a key enzyme in the degradation of peptides like α-melanocyte-stimulating hormone and angiotensin II. nih.gov

The structure of this compound terminates in a prolinamide (Pro-NH2), not a Pro-Xaa sequence with a free carboxyl group. Based on its well-defined substrate requirements, PRCP cannot act on this C-terminal amide. nih.gov Consequently, PRCP is not considered to be involved in the metabolic pathway of this compound.

Dipeptidyl Peptidase Family (DPP) Substrate Specificity

The Dipeptidyl Peptidase (DPP) family includes several enzymes, with Dipeptidyl Peptidase IV (DPP-IV) being the most relevant in this context. DPP-IV is a serine protease that specifically cleaves X-Pro or X-Ala dipeptides from the N-terminus of a polypeptide, provided the N-terminal amino group is free. nih.govfrontiersin.org

The intact this compound is resistant to DPP-IV action because its N-terminus is blocked by the pyroglutamyl ring. However, DPP-IV plays a crucial role in a subsequent step of the degradation cascade. Following the initial removal of the pGlu residue by Pyroglutamyl Peptidase I, the dipeptide Glycyl-L-prolinamide is formed. This resulting dipeptide is an ideal substrate for DPP-IV, which then cleaves the Gly-Pro bond. This mechanism is analogous to the degradation of TRH, where the product of initial pGlu removal, His-Pro-NH2, is subsequently cleaved by DPP-IV. frontiersin.org

The concerted action of these enzymes is summarized in the table below.

| Enzyme Family | Specific Enzyme | Action on this compound | Resulting Products |

| Pyroglutamyl Peptidase | Pyroglutamyl Peptidase I (PGP I) | Cleaves the N-terminal pGlu residue (pGlu-Gly bond). | 5-Oxo-L-proline + Glycyl-L-prolinamide |

| Dipeptidyl Peptidase | Dipeptidyl Peptidase IV (DPP-IV) | Cleaves the Gly-Pro bond from the dipeptide intermediate. | Glycine (B1666218) + Prolinamide |

| Prolyl Oligopeptidase | PREP | No direct action expected due to substrate specificity. | - |

| Prolyl Carboxypeptidase | PRCP | No direct action expected due to substrate specificity. | - |

Overall Metabolic Fate of Constituent Amino Acid Residues (Proline, Glycine)

Once this compound is broken down into its fundamental components—5-oxo-L-proline, glycine, and proline (from prolinamide)—these molecules enter the general amino acid metabolic pools.

The 5-oxo-L-proline is converted to L-glutamate in an ATP-dependent reaction catalyzed by the enzyme 5-oxoprolinase . wikipedia.orgnih.govnih.gov This L-glutamate can then be used for protein synthesis or be converted to α-ketoglutarate to enter the citric acid (TCA) cycle for energy production.

The metabolic fates of the constituent glycine and proline residues are detailed below.

Metabolic Fate of Proline

Proline catabolism is a mitochondrial process initiated by the enzyme proline dehydrogenase , which oxidizes proline to Δ¹-pyrroline-5-carboxylate (P5C). P5C is then converted to glutamate (B1630785) by P5C dehydrogenase . nih.govtdl.org This glutamate can either be transaminated to form α-ketoglutarate, an intermediate of the TCA cycle, or serve as a precursor for the synthesis of other amino acids like glutamine and ornithine. nih.gov The oxidation of proline contributes to cellular energy by generating FADH2 and NADH, which fuel the electron transport chain. nih.gov

| Proline Metabolite | Key Converting Enzyme | Metabolic Significance |

| Δ¹-Pyrroline-5-carboxylate (P5C) | Proline Dehydrogenase | First step in proline catabolism. |

| Glutamate | P5C Dehydrogenase | Central intermediate; links to TCA cycle and amino acid synthesis. tdl.org |

| α-Ketoglutarate | Glutamate Dehydrogenase / Transaminases | Enters the TCA cycle for energy production. nih.gov |

Metabolic Fate of Glycine

Glycine is a non-essential amino acid with diverse metabolic roles. frontiersin.org It is a crucial building block for the synthesis of numerous biologically important compounds. Its catabolism occurs via several pathways:

Glycine Cleavage System (GCS): This major mitochondrial pathway breaks down glycine into carbon dioxide, ammonia (B1221849), and a one-carbon unit that is transferred to tetrahydrofolate, which is vital for the synthesis of purines and thymidine. researchgate.net

Conversion to Serine: The enzyme serine hydroxymethyltransferase can reversibly convert glycine to serine. nih.gov

Deamination: Glycine can be deaminated to form glyoxylate, which can then be oxidized to oxalate (B1200264) or converted to other molecules. frontiersin.org

| Glycine-Derived Product | Key Pathway/Enzyme | Biological Importance |

| Serine | Serine Hydroxymethyltransferase | Synthesis of other amino acids, lipids (sphingolipids). nih.gov |

| Heme, Purines, Glutathione (B108866), Creatine | Various specific pathways | Glycine is a direct precursor for these essential molecules. frontiersin.orgnih.gov |

| CO2, NH3, Methylene-THF | Glycine Cleavage System | Major catabolic pathway; source of one-carbon units. researchgate.net |

| Glyoxylate | Glycine Oxidase | Can be converted to oxalate, a component of some kidney stones. frontiersin.org |

Molecular Mechanisms of Action and Biological Functionality

Receptor-Mediated Interactions and Signaling Pathways

The biological activity of many peptides is initiated by their interaction with specific cell surface receptors, triggering intracellular signaling cascades. The potential for 5-Oxo-L-prolylglycyl-L-prolinamide to engage in such interactions can be extrapolated from the known activities of related glyproline peptides.

Analogies from Glyproline Peptides (e.g., PGP as CXCR1/2 ligand)

The glyproline family, which includes peptides like Pro-Gly-Pro (PGP), has been a subject of interest for its role in various physiological and pathological processes. nih.gov One of the key areas of investigation has been the interaction of these peptides with chemokine receptors, particularly CXCR1 and CXCR2, which are crucial mediators of neutrophil chemoattraction in inflammatory conditions. nih.gov While PGP has been suggested to act as a ligand for these receptors, a study on N-acetyl-Proline-Glycine-Proline (N-α-PGP), a derivative of PGP, found that it did not directly interact with human CXCR1 and CXCR2. This particular study indicated that N-α-PGP was unable to displace a known CXCR2 antagonist or activate G-protein signaling in cells expressing these receptors. avantorsciences.com This highlights the nuanced nature of these interactions, where small structural modifications can significantly alter receptor binding and subsequent signaling. Given its structural similarity, this compound might exhibit some affinity for such receptors, although this remains to be experimentally verified.

Potential Modulatory Roles in Biological Systems

Drawing from the broader family of proline-containing peptides and pyroglutamyl peptides, this compound could potentially modulate a variety of biological systems. Glyprolines are known to be involved in processes such as inflammation, wound healing, and the regulation of insulin-like growth factor (IGF) homeostasis. nih.gov Pyroglutamyl peptides, formed through the cyclization of an N-terminal glutamine or glutamic acid residue, have been associated with a range of health-promoting properties, including anti-inflammatory and antidepressant-like activities. sciopen.comresearchgate.netkyoto-u.ac.jp The presence of the pyroglutamyl ring is thought to enhance peptide stability against degradation by proteases, which could prolong its biological activity. sciopen.comresearchgate.netresearchgate.net Therefore, this compound may play a modulatory role in similar pathways, potentially influencing inflammatory responses or neuroprotective mechanisms.

Enzyme Modulation and Inhibition Profiles

Peptides can exert their effects not only through receptor binding but also by modulating the activity of various enzymes. The potential interactions of this compound with peptidases and other enzymes are a key aspect of its putative biological functionality.

Interaction with Peptidase Activities (e.g., Leukotriene A4 Hydrolase)

Leukotriene A4 (LTA4) hydrolase is a bifunctional enzyme that plays a critical role in the inflammatory process. It catalyzes the conversion of LTA4 to the potent neutrophil chemoattractant Leukotriene B4 (LTB4). nih.gov Interestingly, LTA4 hydrolase also possesses aminopeptidase (B13392206) activity and can cleave the N-terminal proline from the pro-inflammatory tripeptide Pro-Gly-Pro (PGP). nih.gov This dual activity places LTA4 hydrolase at a nexus of lipid and peptide-mediated inflammatory signaling. Given that this compound shares the Pro-Gly-Pro core structure (with a modified N-terminus), it is plausible that it could also serve as a substrate or modulator of LTA4 hydrolase's peptidase activity. Such an interaction could have significant implications for the regulation of inflammatory pathways.

Other Enzymatic Targets

While direct evidence for other enzymatic targets of this compound is not available in the current literature, the broader family of proline-containing peptides is known to interact with various enzymes. For instance, the metabolism of 5-oxo-L-proline itself is catalyzed by 5-oxo-L-prolinase, an enzyme that converts it to L-glutamate in an ATP-dependent reaction. researchgate.netmedchemexpress.comnih.gov Although this enzyme acts on the single amino acid derivative, it underscores the metabolic pathways that exist for related structures. Further research is necessary to identify other specific enzymatic targets that may be modulated by this tripeptide.

Cellular Effects and Molecular Pathways

The ultimate biological impact of a molecule is determined by its effects at the cellular level and the molecular pathways it influences. By examining the activities of structurally similar peptides, we can infer the potential cellular consequences of this compound exposure.

Cyclic Gly-Pro (cGP), a dipeptide with a related structure, has demonstrated notable anti-inflammatory and antinociceptive effects in animal models. nih.gov Studies have shown that cGP can attenuate nociceptive behavior and reduce inflammatory responses, such as paw edema. nih.govresearchgate.net The mechanism appears to involve the activation of endogenous pain inhibitory pathways, as evidenced by increased c-Fos expression in the periaqueductal gray region of the brain. nih.gov

Furthermore, pyroglutamyl peptides, in general, have been linked to a variety of beneficial cellular effects. These peptides, often found in fermented foods and protein hydrolysates, are reported to possess hepatoprotective, antidepressant, and anti-inflammatory properties. sciopen.comresearchgate.net The stability conferred by the pyroglutamyl ring allows these peptides to resist degradation and potentially exert their effects over a longer duration. sciopen.comresearchgate.netresearchgate.net

Considering these findings, this compound could potentially exert anti-inflammatory and cytoprotective effects. Its influence on cellular signaling could be mediated through pathways similar to those affected by other glyprolines and pyroglutamyl peptides, possibly involving the modulation of inflammatory cytokine production or the activation of protective cellular responses. However, without direct experimental data, these remain speculative possibilities that warrant future investigation.

Interactive Data Table: Biological Activities of Related Peptides

| Peptide | Biological Activity | Interacting Molecules | References |

| N-acetyl-Proline-Glycine-Proline (N-α-PGP) | Does not directly interact with CXCR1/2 | CXCR1, CXCR2 | avantorsciences.com |

| Pro-Gly-Pro (PGP) | Pro-inflammatory, neutrophil chemoattractant, interacts with collagen-specific receptors | Leukotriene A4 Hydrolase, CXCR1/2 (putative) | nih.govnih.gov |

| Cyclic Gly-Pro (cGP) | Antinociceptive, anti-inflammatory, regulates IGF-1 bioavailability | IGF-1 binding protein-3 | nih.govnih.govresearchgate.net |

| Pyroglutamyl (pGlu) peptides | Hepatoprotective, antidepressant, anti-inflammatory | Varied | sciopen.comresearchgate.netkyoto-u.ac.jp |

Anti-inflammatory Activities

The potential anti-inflammatory properties of this compound are suggested by the activities of other short-chain pyroglutamyl peptides and the amino acid glycine (B1666218). Glycine is recognized for its anti-inflammatory and immunomodulatory functions. nih.gov It can decrease the production of pro-inflammatory cytokines. nih.gov Studies on various pyroglutamyl peptides have demonstrated anti-inflammatory effects. For instance, pyroglutamyl-leucine has been shown to attenuate colitis in animal models. kyoto-u.ac.jp Furthermore, collagen peptides, which are rich in glycine, may reduce inflammation by suppressing the release of tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6). news-medical.net The glycine component within the this compound structure is therefore likely a key contributor to any potential anti-inflammatory action. nih.gov

Table 1: Anti-inflammatory Activity of Related Peptides and Components

| Compound/Component | Observed Anti-inflammatory Effect | Source |

|---|---|---|

| Pyroglutamyl-Leucine | Attenuated colitis in animal models. | kyoto-u.ac.jp |

| Glycine | Decreases pro-inflammatory cytokines; possesses anti-inflammatory and immunomodulatory properties. | nih.gov |

| Glycine-rich Collagen Peptides | May suppress the release of inflammatory markers like TNF-α and IL-6. | news-medical.net |

| Glycine-Histidine-Lysine (GHK) | The GHK-copper complex exhibits anti-inflammatory properties. | mdpi.com |

Hepatoprotective Mechanisms

The hepatoprotective potential of this peptide can be inferred from studies on proline derivatives and pyroglutamyl-containing molecules. Proline is crucial for hepatoprotective functions, including antioxidant defense and suppression of inflammation in the liver. researchgate.net Certain proline derivatives have demonstrated the ability to lower liver enzyme levels and reduce oxidative stress in animal models of liver injury. researchgate.net A key mechanism is the enhancement of glutathione (B108866) (GSH) production, a critical component of the liver's detoxification and antioxidant systems. researchgate.net

Furthermore, some pyroglutamyl peptides have shown hepatoprotective effects. Pyroglutamyl-leucine, for example, was first identified for its ability to attenuate hepatitis in an animal model. kyoto-u.ac.jp Another related compound, L-2-oxothiazolidine-4-carboxylate, which is a substrate for 5-oxo-L-prolinase, can serve as an intracellular delivery system for cysteine, thereby stimulating the synthesis of hepatic glutathione and protecting the liver. nih.gov This suggests that the 5-oxo-L-proline (pyroglutamyl) moiety could play a role in liver protection.

Table 2: Hepatoprotective Mechanisms of Related Compounds

| Compound/Component | Observed Hepatoprotective Mechanism | Source |

|---|---|---|

| Proline | Modulates antioxidant defense, enhances glutathione (GSH) production, and suppresses inflammation. | researchgate.net |

| Synthetic Proline Derivatives | Lowered liver enzymes and reduced oxidative stress in paracetamol-induced liver injury models. | researchgate.net |

| Pyroglutamyl-Leucine | Demonstrated attenuation of hepatitis in an animal model. | kyoto-u.ac.jp |

| L-2-oxothiazolidine-4-carboxylate | Acts as an intracellular cysteine delivery system to restore hepatic glutathione levels. | nih.gov |

Effects on Neural Systems

The constituent parts of this compound are all neuroactive, suggesting a potential for modulating neural systems.

5-Oxo-L-proline (Pyroglutamic Acid): This molecule can cross the blood-brain barrier and serves as a precursor to glutamate (B1630785), a major excitatory neurotransmitter. thieme-connect.de The enzyme 5-oxo-L-prolinase catalyzes the conversion of pyroglutamic acid to glutamate. thieme-connect.denih.gov

Proline: Proline itself plays a complex role in the central nervous system. Dysregulation of proline metabolism is linked to neurological and psychiatric disorders. nih.gov High levels of proline can be associated with oxidative stress and impaired energy metabolism in the brain. nih.gov It can also influence neurotransmission, with specific proline transporters found in excitatory synaptic terminals. researchgate.net

Glycine: Glycine is a well-established neurotransmitter in the central nervous system, acting as both an inhibitory neurotransmitter, primarily in the spinal cord and brainstem, and as a co-agonist at NMDA receptors, which are crucial for excitatory neurotransmission. nih.govnih.gov

Given that the peptide combines a glutamate precursor, a neuromodulatory amino acid (proline), and a direct neurotransmitter (glycine), it is plausible that it could influence synaptic plasticity, neurotransmitter balance, or other neural functions.

Structure-Activity Relationship (SAR) Studies for this compound and Analogues

The bioactivity of a peptide is intrinsically linked to its three-dimensional structure, stability, and the chemical properties of its amino acid residues.

Influence of the Pyroglutamyl N-Terminus on Bioactivity and Stability

The N-terminal pyroglutamyl (pGlu) residue is a hallmark of many biologically active peptides and proteins. thieme-connect.de It is not incorporated during protein synthesis but is formed post-translationally through the cyclization of an N-terminal glutamine residue. kyoto-u.ac.jppnas.org This modification has profound effects on the peptide's properties:

Enhanced Stability: The primary advantage of the pGlu residue is the protection it affords against degradation by aminopeptidases, enzymes that cleave amino acids from the N-terminus of peptides. thieme-connect.de This cyclized structure significantly increases the peptide's half-life in biological systems.

Bioactivity: The pGlu residue is often essential for the biological activity of peptides. A classic example is Thyrotropin-Releasing Hormone (TRH, pGlu-His-Pro-NH₂), where the pGlu moiety is critical for its receptor binding and hormonal function. Structural modifications to the pGlu ring can drastically alter the activity of such peptides. researchgate.net

The presence of the 5-oxo-L-prolyl group at the N-terminus of this compound therefore confers significant enzymatic stability, a crucial attribute for any potential therapeutic agent.

Impact of Glycine and Prolinamide Residues on Conformational Dynamics and Activity

The glycine and prolinamide residues at the center and C-terminus, respectively, exert significant control over the peptide's conformational flexibility and potential interactions.

Glycine Residue: As the smallest amino acid with only a hydrogen atom for a side chain, glycine imparts a high degree of conformational flexibility to a peptide backbone. mdpi.com This flexibility can be crucial for allowing the peptide to adopt the specific conformation required for receptor binding. In some antimicrobial peptides, replacing glycine with the more rigid alanine (B10760859) has been shown to increase helical structure but can also alter toxicity profiles, highlighting glycine's role in balancing structure and function. mdpi.com Its presence in this compound likely acts as a flexible linker between the two rigid proline-based rings.

Prolinamide Residue: The proline residue, with its unique cyclic side chain that incorporates the backbone amine, introduces significant conformational restriction. nih.govembopress.org It often induces sharp turns or "kinks" in a peptide chain and is known as a "helix breaker". youtube.com The cis-trans isomerization of the peptide bond preceding a proline residue is a critical, often rate-limiting, step in protein folding and can be influenced by neighboring residues. nih.govnih.gov The C-terminal amide (prolinamide) further enhances stability by protecting the peptide from degradation by carboxypeptidases. In studies of TRH analogues, the prolinamide moiety was found to be important for interaction with degrading enzymes like pyroglutamyl-peptidase II. researchgate.net

Therefore, the combination of a flexible glycine and a rigid prolinamide residue creates a unique conformational landscape, balancing flexibility with structural constraint, which is fundamental to its potential biological activity.

Synthetic Strategies and Chemical Derivatization of 5 Oxo L Prolylglycyl L Prolinamide

Solid-Phase Peptide Synthesis (SPPS) Methodologies for Pyroglutamyl Peptides

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone in the production of synthetic peptides, including those with an N-terminal pyroglutamyl moiety. nih.govwikipedia.org This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. peptide.combiosyn.com The process is characterized by the use of excess reagents to drive reactions to completion, with purification at each step simplified to washing the resin-bound peptide. nih.gov

The synthesis typically proceeds from the C-terminus to the N-terminus. wikipedia.org For 5-Oxo-L-prolylglycyl-L-prolinamide, the synthesis would commence by attaching Proline to a suitable resin, often an amide resin to yield the C-terminal amide upon cleavage. This is followed by the sequential coupling of Glycine (B1666218) and, finally, the pyroglutamic acid precursor.

Formation of the Pyroglutamyl Residue:

The N-terminal pyroglutamyl ring can be incorporated using two main strategies:

Direct Coupling of Pyroglutamic Acid: Pre-formed Nα-protected pyroglutamic acid (e.g., Fmoc-pGlu-OH) is coupled as the final amino acid in the sequence. thieme-connect.de This is often the preferred method as it avoids side reactions associated with the cyclization step on the resin. thieme-connect.de

Cyclization of an N-terminal Glutamine or Glutamic Acid: The peptide is synthesized with either Glutamine (Gln) or Glutamic acid (Glu) at the N-terminus. sigmaaldrich.commesalabs.com The pyroglutamyl ring is then formed via intramolecular cyclization.

From Glutamine: The side-chain amide of an N-terminal Gln residue can cyclize to form the pyroglutamyl ring, releasing ammonia (B1221849). This reaction can occur spontaneously or be catalyzed by weak acids during the final cleavage from the resin or even during subsequent purification steps. sigmaaldrich.comgoogle.com

From Glutamic Acid: The side-chain carboxylic acid of an N-terminal Glu can undergo dehydration to form the lactam ring. nih.govsci-hub.se This cyclization is often slower than from Gln and can be promoted by acidic conditions. nih.govsci-hub.se

Key Considerations in SPPS of Pyroglutamyl Peptides:

| Consideration | Description | Key Findings/Strategies |

| Resin Selection | The choice of solid support is critical. For peptides with a C-terminal amide, resins like Rink Amide or PAL are commonly used. The resin's properties, such as swelling capacity, influence reaction kinetics. peptide.compeptide.com | Polyamide and polyethylene (B3416737) glycol (PEG)-polystyrene composite resins offer good solvation properties, which can be beneficial for complex sequences. peptide.comrsc.org |

| Protecting Group Strategy | An orthogonal protection scheme is essential to allow for the selective removal of the Nα-protecting group at each step without affecting the side-chain protecting groups or the linker to the resin. peptide.com The most common strategies are Boc/Bzl (acid-labile) and Fmoc/tBu (base-labile). biosyn.compeptide.com | The Fmoc/tBu strategy is widely used due to its milder deprotection conditions, which are compatible with a broader range of sensitive residues and modifications. nih.govnih.gov |

| Side Reactions | Several side reactions can occur, reducing the yield and purity of the target peptide. | Diketopiperazine Formation: The N-terminal dipeptide sequence, particularly if it contains Proline, can cyclize and cleave from the resin. This is a known issue after the deprotection of the second amino acid (e.g., Gly in the TRH sequence). researchgate.netRacemization: The chirality of the amino acids can be compromised during activation and coupling, especially for residues like Histidine. peptide.compeptide.com |

Chemo-Enzymatic Synthesis Approaches

Chemo-enzymatic peptide synthesis (CEPS) combines the flexibility of chemical synthesis with the high stereoselectivity and mild reaction conditions of enzymatic catalysis. nih.govqyaobio.com This approach uses enzymes, typically proteases or engineered ligases, to form peptide bonds, thereby avoiding the harsh reagents and racemization risks often associated with purely chemical methods. nih.gov

The general principle involves using a protease in reverse or an engineered ligase to catalyze the condensation of a C-terminal ester (acyl donor) with an N-terminal amine (acyl acceptor). uva.nl The high specificity of enzymes ensures that only the desired peptide bond is formed, often without the need for side-chain protection on the amino acid substrates.

Enzymes in Peptide Synthesis:

A variety of enzymes have been explored for peptide synthesis, each with its own substrate specificity.

| Enzyme Class | Example(s) | Key Characteristics & Applications |

| Serine Proteases | Trypsin, α-Chymotrypsin | These enzymes have been widely studied for peptide synthesis. Trypsin variants, such as trypsiligase, have been engineered to favor ligation over hydrolysis. nih.gov Chymotrypsin shows high specificity for aromatic amino acids. |

| Cysteine Proteases | Papain, Bromelain | Papain can catalyze the synthesis of dipeptides and is known for its broad substrate specificity. |

| Engineered Ligases | Subtilisin variants (e.g., Peptiligase), Sortase A, Butelase 1 | These enzymes are engineered to be highly efficient ligases. Peptiligase, derived from subtilisin, offers broad substrate scope. nih.govresearchgate.net Sortase A and Butelase 1 recognize specific peptide sequences, allowing for highly selective ligation. uva.nlnih.gov |

The synthesis of a tripeptide like this compound could be envisioned through a stepwise or convergent chemo-enzymatic strategy. For instance, an enzyme could be used to ligate a pGlu-Gly dipeptide with a Prolinamide fragment. The key advantages of this approach are the aqueous reaction environment, ambient temperature, and the preservation of stereochemical integrity. researchgate.netnih.gov

Design and Synthesis of Peptidomimetic Analogues with Enhanced Stability or Activity

Peptidomimetics are molecules that mimic the structure and function of natural peptides but are modified to overcome their inherent limitations, such as susceptibility to enzymatic degradation and poor bioavailability. nih.govpeptidetherapeutics.org For this compound (TRH), extensive research has focused on developing analogues with improved stability and receptor selectivity. biosyn.com

The design process often begins with understanding the structure-activity relationship to identify the key pharmacophore elements responsible for biological activity. nih.gov Subsequently, chemical modifications are introduced to stabilize the bioactive conformation or replace labile peptide bonds.

Strategies for TRH Peptidomimetics:

| Modification Strategy | Description | Example(s) |

| Backbone Modification | Replacing one or more amide bonds with a more stable isostere. | Triazole Rings: 1,4-disubstituted 1,2,3-triazoles can act as surrogates for the trans-amide bond, enhancing metabolic stability while maintaining key structural features. nih.gov |

| Conformational Constraint | Introducing structural elements that lock the peptide into a specific, biologically active conformation. | Cis-Peptide Bond Analogs: The His-Pro peptide bond can be "locked" into a cis-conformation using constraints like a tetrazole ring, which helps in studying the bioactive conformation. wustl.eduresearchgate.netTetracyclic Peptidomimetics: A building block approach has been used to create highly constrained tetracyclic analogues of TRH. nih.gov |

| Side-Chain Modification | Altering the amino acid side chains to improve binding affinity or selectivity. | Modified Histidine: Analogues such as pGlu-His(1-isopropyl)-ProNH₂ have been synthesized to probe receptor interactions. biosyn.com |

These synthetic modifications have led to the development of numerous TRH analogues with altered pharmacological profiles, providing valuable tools for studying the endocrine and central nervous system functions of TRH. biosyn.comcorepeptides.com

Strategies for Conformational Control and Stereochemical Considerations in Peptide Synthesis

The biological activity of a peptide is intrinsically linked to its three-dimensional structure and the precise stereochemistry of its constituent amino acids. Therefore, controlling these aspects during synthesis is of paramount importance.

Conformational Control:

Strategies to influence the peptide's conformation during synthesis often involve introducing specific structural elements that favor a particular secondary structure or turn.

Pseudoprolines: Dipeptides containing serine or threonine can be converted into oxazolidine (B1195125) derivatives, known as pseudoprolines. These moieties temporarily introduce a "kink" in the peptide backbone, disrupting aggregation and facilitating subsequent coupling steps. The pseudoproline can be converted back to the original Ser/Thr residue under acidic conditions. nih.gov

Backbone Protection: Attaching protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) to the backbone amide nitrogens can prevent hydrogen bonding and disrupt the formation of aggregates, which can otherwise hinder synthesis. peptide.com

Cyclization: Inducing macrocyclization is a powerful strategy to constrain a peptide's conformation. While TRH itself is not cyclic beyond the pyroglutamyl ring, this strategy is widely used in peptidomimetic design to stabilize bioactive conformations. uva.nl

Stereochemical Considerations:

Maintaining the stereochemical integrity of the L-amino acids throughout the synthesis is critical, as the D-enantiomers can lead to inactive or even antagonistic peptides. The primary stereochemical challenge is the prevention of racemization. nih.gov

Racemization Mechanisms: Racemization, the conversion of an L-amino acid to a mixture of L- and D-isomers, can occur during the activation step of a coupling reaction, particularly for sensitive amino acids like Histidine and Cysteine. peptide.compeptide.com

Prevention Strategies:

Additives: The addition of reagents like 1-hydroxybenzotriazole (B26582) (HOBt) or its analogues (HOAt, 6-Cl-HOBt) to the coupling reaction is a standard practice to suppress racemization by forming less reactive activated esters. peptide.comhighfine.com

Protecting Groups: For Histidine, protecting the imidazole (B134444) side chain with groups like the Tosyl (Tos) or benzyloxymethyl (Bom) group can significantly reduce racemization. peptide.com For Cysteine, using highly acid-labile protecting groups such as 4-methoxytrityl (Mmt) can help minimize base-catalyzed racemization. nih.gov

Coupling Reagents & Conditions: The choice of coupling reagent and base is crucial. Using weaker bases or in situ neutralization protocols can minimize the time the activated amino acid is exposed to basic conditions, thereby reducing the risk of epimerization. peptide.comnih.gov Microwave-assisted SPPS at elevated temperatures can accelerate couplings but also increases the risk of racemization if not carefully controlled. peptidetherapeutics.org

The stereoselective synthesis of peptides requires a careful selection of protecting groups, coupling reagents, and reaction conditions to ensure the production of a single, desired stereoisomer. acs.orgacs.org

Advanced Analytical Approaches for Detection and Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Pyroglutamyl Peptide Profiling

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the sensitive and specific quantification of peptides like 5-Oxo-L-prolylglycyl-L-prolinamide in complex biological matrices. This technique combines the separation power of high-performance liquid chromatography (HPLC) with the mass-resolving capabilities of a tandem mass spectrometer.

For the analysis of pyroglutamyl peptides, reversed-phase HPLC is a commonly employed separation strategy. A C18 stationary phase with a gradient elution of acetonitrile (B52724) in water, often with an acidic modifier such as formic acid for improved peak shape and ionization efficiency, provides effective separation. While specific retention times for this compound are not widely published, methods for structurally similar compounds, such as 5-Oxo-L-propyl-L-prolinamide, utilize such conditions. sielc.com

In the mass spectrometer, the peptide is typically ionized using electrospray ionization (ESI) in positive mode. The precursor ion (the intact molecule with a proton, [M+H]⁺) is selected in the first mass analyzer. This ion is then subjected to collision-induced dissociation (CID) to generate characteristic product ions, which are analyzed in the second mass analyzer. This process of selecting a precursor ion and monitoring its specific fragment ions is known as multiple reaction monitoring (MRM) and provides a high degree of selectivity and sensitivity.

Based on the structure of this compound, the expected fragmentation would involve the cleavage of the peptide bonds. The table below outlines the theoretical mass-to-charge ratios (m/z) for the precursor ion and potential major fragment ions that would be targeted in an LC-MS/MS analysis.

| Ion | Description | Theoretical m/z |

| [M+H]⁺ | Precursor Ion | 297.15 |

| b₂ | 5-Oxo-L-prolylglycyl | 185.07 |

| y₁ | L-prolinamide | 113.07 |

| y₂ | Glycyl-L-prolinamide | 170.10 |

This interactive table provides the theoretical m/z values for key ions in the MS/MS analysis of this compound.

Spectroscopic Techniques for Structural Elucidation

The definitive confirmation of the chemical structure of this compound relies on spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD).

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the chemical environment of each atom within the molecule. Both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are crucial for unambiguous structure determination.

Circular Dichroism (CD) Spectroscopy is a valuable tool for investigating the secondary structure of peptides in solution. Peptides containing proline residues often adopt a polyproline II (PPII) helix, which has a distinct CD spectrum characterized by a strong negative band around 205 nm and a weak positive band around 228 nm. However, the presence of other amino acids and the N-terminal pyroglutamyl group can influence the exact spectral features. For proline-containing peptides, a negative band around 199.5 nm has been observed. researchgate.net CD spectroscopy can confirm the presence of a defined secondary structure and can be used to study conformational changes upon interaction with other molecules or changes in the environment. nih.govnih.govspringernature.com

Chromatographic Separations and Purification Methods

The isolation and purification of this compound from synthetic reaction mixtures or biological extracts rely on various chromatographic techniques. The choice of method depends on the scale of the purification and the nature of the impurities.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common method for the purification of peptides. As mentioned for LC-MS/MS analysis, a C18 column is typically used. sielc.comsielc.com By carefully optimizing the gradient of acetonitrile in water with a suitable ion-pairing agent like trifluoroacetic acid (TFA), it is possible to achieve high-resolution separation of the target peptide from closely related impurities. The collected fractions can be lyophilized to obtain the purified peptide.

Ion-Exchange Chromatography (IEX) can also be employed, particularly for removing impurities with different charge states. Since this compound is a neutral molecule at physiological pH, IEX can be effective in separating it from charged byproducts.

Gel Filtration Chromatography , also known as size-exclusion chromatography, separates molecules based on their size. This technique is useful for removing high-molecular-weight or low-molecular-weight impurities, such as polymers or salts, respectively. nih.gov

The following table summarizes the primary chromatographic techniques used for the purification of this compound.

| Chromatographic Technique | Principle of Separation | Typical Application |

| Reversed-Phase HPLC | Polarity | High-resolution purification |

| Ion-Exchange Chromatography | Charge | Removal of charged impurities |

| Gel Filtration Chromatography | Size | Removal of high/low molecular weight impurities |

This interactive table outlines the key chromatographic methods for the purification of the target compound.

Computational and in Silico Studies of 5 Oxo L Prolylglycyl L Prolinamide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding the structural basis of ligand-target interactions and for virtual screening of potential drug candidates.

Research Findings: For peptides in the TRH family, molecular docking is primarily used to simulate their interaction with the Thyrotropin-releasing hormone receptor (TRHR), a G protein-coupled receptor (GPCR). mdpi.comphcogj.com Docking algorithms place the peptide into the binding site of the receptor and score the different poses based on factors like binding energy, which estimates the affinity of the ligand for the receptor. nih.govmdpi.com A lower binding energy generally indicates a more stable and favorable interaction. nih.gov

| Parameter | Description | Typical Insights for TRH Analogs |

|---|---|---|

| Binding Energy (kcal/mol) | An estimation of the binding affinity between the ligand and the receptor. More negative values indicate stronger binding. | Used to rank different analogs and predict their relative potency at the TRH receptor. mdpi.com |

| Hydrogen Bonds | Specific electrostatic interactions between hydrogen bond donors and acceptors on the ligand and receptor. | Identifies critical residues responsible for anchoring the peptide in the binding pocket. |

| Hydrophobic Interactions | Interactions between nonpolar regions of the ligand and receptor. | Defines the role of nonpolar residues in binding specificity and stability. |

| Binding Pose | The predicted three-dimensional orientation of the ligand within the receptor's active site. | Provides a structural hypothesis for the mechanism of receptor activation. |

Molecular Dynamics Simulations for Conformational Dynamics and Stability

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms over time by solving Newton's equations of motion, providing a realistic representation of how the complex behaves in a physiological environment.

Research Findings: MD simulations are essential for validating the stability of the poses predicted by molecular docking. mdpi.com For a complex of a peptide like 5-Oxo-L-prolylglycyl-L-prolinamide with its receptor, an MD simulation typically runs for hundreds of nanoseconds. acs.org Researchers analyze the trajectory to assess the stability of the complex, primarily by measuring the Root Mean Square Deviation (RMSD) of the protein and ligand atoms from their initial positions. A stable RMSD value over time suggests that the binding pose is maintained. acs.org

Furthermore, MD simulations can reveal conformational changes in both the ligand and the receptor upon binding. They can also be used to calculate binding free energies using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), which often provide a more accurate estimation of binding affinity than docking scores alone. acs.org These simulations are critical for understanding how the ligand binding event translates into a functional response, such as receptor activation.

| Analysis Type | Metric/Output | Purpose and Significance |

|---|---|---|

| Complex Stability | Root Mean Square Deviation (RMSD) | Measures the average deviation of atoms over time to assess if the ligand-receptor complex remains stable. |

| Local Flexibility | Root Mean Square Fluctuation (RMSF) | Identifies which parts of the protein or ligand are flexible or rigid during the simulation. |

| Binding Free Energy | MM/PBSA or MM/GBSA | Provides a more accurate calculation of binding affinity by considering solvent effects and entropic contributions. |

| Interaction Analysis | Hydrogen Bond Occupancy | Determines the percentage of simulation time that specific hydrogen bonds are maintained, highlighting the most stable interactions. |

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure and properties of molecules. Methods like Density Functional Theory (DFT) provide highly accurate information about electron distribution, which governs a molecule's reactivity and its interactions with other molecules. chemrxiv.org

Research Findings: For peptides such as this compound, quantum chemical calculations can determine a range of electronic properties. cuni.cz These include the molecular electrostatic potential (MEP), which maps the charge distribution onto the molecule's surface, revealing electron-rich (negative potential) and electron-poor (positive potential) regions. This is fundamental for understanding electrostatic interactions with the receptor binding site.

Other calculated properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provide insights into the molecule's ability to donate or accept electrons, respectively. These calculations help rationalize the binding mechanism at a sub-atomic level and are often used to parameterize the force fields used in molecular dynamics simulations for greater accuracy. arxiv.org

| Calculated Property | Significance in Molecular Interaction |

|---|---|

| Molecular Electrostatic Potential (MEP) | Identifies positive and negative regions, predicting favorable electrostatic interactions with the receptor. |

| Atomic Partial Charges | Quantifies the charge on each atom, crucial for calculating electrostatic interaction energies in docking and MD. |

| HOMO/LUMO Energies | Indicate the molecule's susceptibility to charge transfer and chemical reactions. The energy gap relates to chemical stability. |

| Dipole Moment | Measures the overall polarity of the molecule, influencing its orientation in the receptor's electric field and its solubility. |

Predictive Modeling and Chemoinformatics for Structure-Activity Relationships

Predictive modeling and chemoinformatics encompass a range of computational tools used to establish relationships between a molecule's structure and its biological activity. Quantitative Structure-Activity Relationship (QSAR) modeling is a key technique in this area.

Research Findings: QSAR studies are particularly powerful for series of related compounds, such as TRH analogs. nih.govnih.gov In a QSAR study, researchers compile a dataset of compounds with known biological activities (e.g., binding affinity for TRHR). For each compound, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, including its topology (e.g., size, shape), electronic properties (e.g., charge distribution), and physicochemical properties (e.g., lipophilicity). researchgate.net

Using statistical methods, a mathematical model is then created that correlates the descriptors with the observed biological activity. nih.gov A robust QSAR model can be used to predict the activity of new, untested compounds like this compound and to identify which molecular features are most important for activity. This provides a rational basis for designing new analogs with improved potency or selectivity. nih.gov

| Descriptor Class | Examples | Information Encoded |

|---|---|---|

| Topological | Molecular Weight, Kier & Hall Indices | Describes the size, shape, and branching of the molecular structure. |

| Electronic | Partial Charges, Dipole Moment | Describes the electronic distribution and polarity of the molecule. |

| Physicochemical | LogP (Lipophilicity), Polar Surface Area (PSA) | Relates to the molecule's solubility, permeability, and drug-like properties. |

| 3D Descriptors | Molecular Surface Area, Volume | Describes the three-dimensional conformation and steric properties of the molecule. |

Future Research Directions and Translational Perspectives

Elucidation of Novel Biological Roles in Specific Physiological Processes

The N-terminal pyroglutamyl residue is a key feature of many biologically active peptides, conferring resistance to degradation by aminopeptidases. morressier.comresearchgate.net This stability suggests that if 5-Oxo-L-prolylglycyl-L-prolinamide is biologically active, it may have a longer half-life in physiological systems. Future research should focus on screening this peptide for a variety of biological activities, particularly in areas where other pyroglutamyl peptides have shown promise.

Potential areas of investigation include:

Neurobiology: The pyroglutamyl moiety is present in neuropeptides such as Thyrotropin-releasing hormone (TRH). It is conceivable that this compound could have currently unknown roles in the central nervous system. Future studies could explore its potential as a neuromodulator or its involvement in neurodegenerative diseases.

Immunology and Inflammation: Certain food-derived pyroglutamyl di- and tripeptides have demonstrated anti-inflammatory and hepatoprotective activities in cellular and animal models. morressier.comresearchgate.net Investigating whether this compound can modulate inflammatory pathways would be a valuable research direction.

Metabolic Regulation: Given the role of peptides in metabolic signaling, future studies could assess the impact of this tripeptide on metabolic pathways and its potential relevance to metabolic disorders.

Exploration of Interactions within Complex Biological Matrices

A critical aspect of understanding the function of any bioactive molecule is to characterize its interactions with other components in a biological system. For this compound, this would involve identifying its binding partners, such as receptors or enzymes, and understanding its behavior in complex biological fluids.

Future research in this area would likely involve:

Receptor Binding Assays: High-throughput screening could be employed to identify potential cell surface or intracellular receptors for this compound.

Pharmacokinetic Profiling: Should a biological activity be identified, comprehensive pharmacokinetic studies in animal models would be essential to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

A hypothetical research plan to explore these interactions is outlined in the table below.

| Research Phase | Objective | Potential Methodologies | Expected Outcome |

| Phase 1: Target Identification | To identify potential protein binding partners. | Affinity chromatography, yeast two-hybrid screening, surface plasmon resonance (SPR). | A list of candidate interacting proteins. |

| Phase 2: Stability Analysis | To determine the half-life of the peptide in biological fluids. | Incubation in human plasma and liver microsomes followed by LC-MS analysis. | Data on the metabolic stability of the compound. |

| Phase 3: In Vivo Distribution | To track the localization of the peptide in an organism. | Synthesis of a radiolabeled version of the peptide for use in animal imaging studies (e.g., PET or SPECT). | Information on tissue-specific accumulation. |

Development of Advanced Methodologies for Characterization and Synthesis

The advancement of research into this compound is contingent on robust methods for its synthesis and characterization. While standard peptide synthesis techniques can likely be employed, optimizing these methods for this specific tripeptide will be crucial for producing the high-purity material needed for biological assays.

Key areas for methodological development include:

Chemical Synthesis: The synthesis of pyroglutamyl peptides can be achieved either by direct coupling of pyroglutamic acid or by the cyclization of an N-terminal glutamine or glutamic acid residue. thieme-connect.de Research into optimizing the yield and purity of this compound synthesis would be a foundational step.

Analytical Techniques: The development of sensitive and specific analytical methods, such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), is necessary for the accurate quantification of the peptide and its potential metabolites in biological samples.

Structural Elucidation: Advanced spectroscopic techniques, including nuclear magnetic resonance (NMR) and X-ray crystallography (if suitable crystals can be obtained), would provide detailed insights into the three-dimensional structure of the peptide, which is crucial for understanding its interaction with biological targets.

Bioengineering Strategies for Enhanced Production and Targeted Modification

Should this compound be found to have a desirable biological activity, bioengineering approaches could be employed to enhance its production and to create analogs with improved properties.

Future translational perspectives in this domain include:

Recombinant Production: While chemical synthesis is suitable for smaller peptides, recombinant production in microbial or cell-free systems could be explored for more cost-effective and scalable manufacturing. This would likely involve the expression of a precursor peptide with an N-terminal glutamine, which could then be enzymatically cyclized to pyroglutamate (B8496135) by a glutaminyl cyclase. nih.gov

Peptide Analogs: The synthesis of a library of analogs with modifications to the glycine (B1666218) or prolinamide residues could be undertaken to explore structure-activity relationships. This could lead to the development of second-generation compounds with enhanced potency, selectivity, or improved pharmacokinetic properties.

Targeted Delivery: For therapeutic applications, the peptide could be conjugated to targeting moieties, such as antibodies or nanoparticles, to ensure its delivery to specific tissues or cell types, thereby increasing efficacy and reducing potential off-target effects.

A summary of potential bioengineering strategies is presented in the following table.

| Strategy | Description | Potential Advantage |

| Enzymatic Cyclization | Use of glutaminyl cyclase to convert a Gln-Gly-Pro-NH2 precursor to the final product. | Potentially more efficient and environmentally friendly production process. |

| Site-Directed Mutagenesis (of precursor peptide) | Creation of a library of precursor peptides with variations in the second and third amino acid positions. | Rapid generation of a diverse set of analogs for screening. |

| PEGylation | Covalent attachment of polyethylene (B3416737) glycol (PEG) chains to the peptide. | Increased circulatory half-life and reduced immunogenicity. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Oxo-L-prolylglycyl-L-prolinamide, and how can purity be validated?

- Methodological Answer : The compound can be synthesized via solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry, with L-proline as a starting precursor. Post-synthesis, reverse-phase HPLC (RP-HPLC) with a C18 column and a gradient of acetonitrile/water (0.1% TFA) is recommended for purity validation. Mass spectrometry (MS) should confirm the molecular ion peak at m/z 460.5267 (calculated for C₂₂H₃₂N₆O₅) . Challenges include minimizing diketopiperazine side products during cyclization; adjusting reaction pH to 7.5–8.0 and using HOBt/DIC coupling agents can mitigate this.

Q. Which analytical techniques are most effective for characterizing its physicochemical properties?

- Methodological Answer : Key properties include polar surface area (PSA: 158.56 Ų), density (1.326 g/cm³), and pKa (12.54). Use dynamic light scattering (DLS) for aggregation state analysis and nuclear Overhauser effect spectroscopy (NOESY) in NMR to confirm stereochemistry. X-ray crystallography is ideal for resolving crystal structure ambiguities, though co-crystallization with thiomorpholine derivatives (e.g., CAS 62414-29-3) may improve diffraction quality .

Q. How to design in vitro assays to assess its stability under physiological conditions?

- Methodological Answer : Simulate physiological pH (7.4) and temperature (37°C) in phosphate-buffered saline (PBS). Monitor degradation via LC-MS at 0, 24, 48, and 72 hours. For enzymatic stability, incubate with rat kidney homogenates (rich in 5-oxoprolinase) and quantify residual compound using UV-Vis at 280 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across studies?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., ATP concentration in enzymatic studies). Perform dose-response curves under standardized ATP levels (1–5 mM) and control for Mg²⁺/K⁺ ions, which are critical for 5-oxoprolinase activity . Meta-analyses should stratify data by cell type (e.g., renal vs. hepatic models) and validate findings using siRNA knockdown of target enzymes.

Q. What computational strategies predict interactions with enzymatic targets like 5-oxoprolinase?

- Methodological Answer : Molecular docking (AutoDock Vina) using the crystal structure of 5-oxoprolinase (PDB: 3Q6K) can model binding affinities. Focus on the ATP-binding pocket and catalytic residues (e.g., Arg-319). Molecular dynamics (MD) simulations (GROMACS) over 100 ns can assess conformational stability. Validate predictions with isothermal titration calorimetry (ITC) to measure ΔG and ΔH .

Q. How to design experiments distinguishing direct pharmacological effects from metabolite-mediated activity?

- Methodological Answer : Use stable isotope-labeled this compound (e.g., ¹³C-labeled at the prolyl group) and track metabolic conversion via LC-MS/MS in hepatocyte models. Compare activity in wild-type vs. 5-oxoprolinase-knockout cells to isolate parent compound effects .

Q. What statistical approaches address variability in high-throughput screening data?

- Methodological Answer : Apply robust regression models (e.g., Huber loss function) to minimize outlier effects. Use Z’-factor analysis to validate assay quality (Z’ > 0.5). For dose-response data, hierarchical Bayesian modeling accounts for plate-to-plate variability .

Data Analysis and Interpretation

Q. How to reconcile conflicting molecular docking results with experimental binding data?

- Methodological Answer : Docking scores often correlate poorly with experimental Kd values. Use ensemble docking across multiple protein conformations (e.g., from MD trajectories) and apply machine learning (random forests) to integrate physicochemical descriptors (PSA, logP) with docking poses .

Q. What methods validate the compound’s role in γ-glutamyl cycle modulation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.